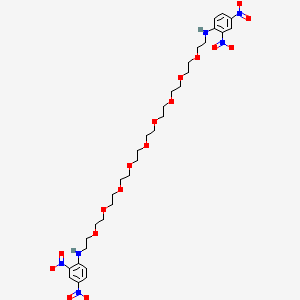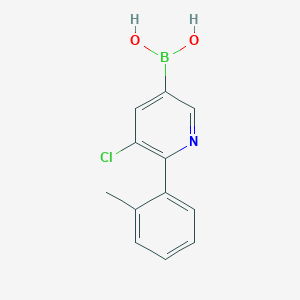
(5-Chloro-6-(o-tolyl)pyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-6-(o-tolyl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C12H11BClNO2. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The presence of both a boronic acid group and a pyridine ring makes it a versatile intermediate in the synthesis of various organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-6-(o-tolyl)pyridin-3-yl)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 5-chloro-6-(o-tolyl)pyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar borylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: (5-Chloro-6-(o-tolyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Pd(PPh3)4, K2CO3, toluene, and water at 80-100°C.
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaH or K2CO3 in a polar solvent like DMF or DMSO.
Major Products:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(5-Chloro-6-(o-tolyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: The compound can be used to create biologically active molecules for drug discovery and development.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including kinase inhibitors and other enzyme inhibitors.
Industry: The compound is utilized in the production of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (5-Chloro-6-(o-tolyl)pyridin-3-yl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond.
Vergleich Mit ähnlichen Verbindungen
(5-Bromo-6-(o-tolyl)pyridin-3-yl)boronic acid: Similar structure but with a bromine atom instead of chlorine.
(5-Chloro-6-phenylpyridin-3-yl)boronic acid: Similar structure but with a phenyl group instead of an o-tolyl group.
(5-Chloro-2-(o-tolyl)pyridin-3-yl)boronic acid: Similar structure but with the boronic acid group at a different position on the pyridine ring.
Uniqueness: (5-Chloro-6-(o-tolyl)pyridin-3-yl)boronic acid is unique due to the specific positioning of the chlorine and o-tolyl groups on the pyridine ring, which can influence its reactivity and the types of products formed in chemical reactions. This compound’s structure allows for selective functionalization and the formation of diverse organic molecules.
Eigenschaften
Molekularformel |
C12H11BClNO2 |
|---|---|
Molekulargewicht |
247.49 g/mol |
IUPAC-Name |
[5-chloro-6-(2-methylphenyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H11BClNO2/c1-8-4-2-3-5-10(8)12-11(14)6-9(7-15-12)13(16)17/h2-7,16-17H,1H3 |
InChI-Schlüssel |
XGVYLVRRARLMLM-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(N=C1)C2=CC=CC=C2C)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


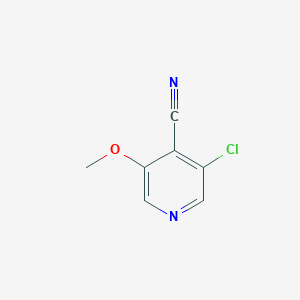
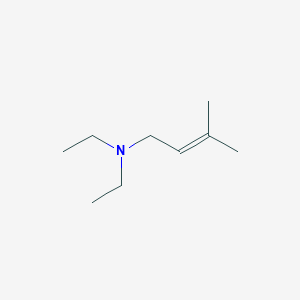


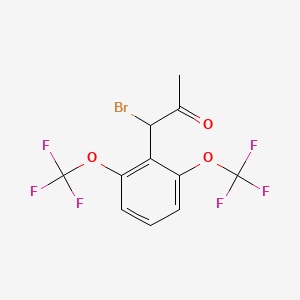

![7-Chloro-5-(2,6-dichlorophenyl)-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14069860.png)
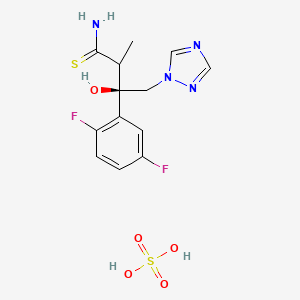

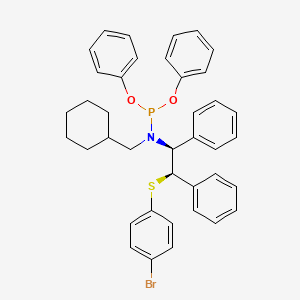
![1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14069889.png)
![Benzo[c]thiophen-4(5H)-one, 5-[(dimethylamino)methylene]-6,7-dihydro-3-(methylthio)-](/img/structure/B14069893.png)

